In Vitro Transporter Binding Profile: SERT-Selective Triple Uptake Inhibition with JNJ-7925476 vs. DOV-216303
JNJ-7925476 demonstrates a SERT-preferring binding profile with Ki values of 0.9 nM (SERT), 17 nM (NET), and 5.2 nM (DAT) in radioligand binding assays [1]. In contrast, the triple reuptake inhibitor DOV-216303 exhibits Ki values of 14 nM (SERT), 20 nM (NET), and 78 nM (DAT) [2]. JNJ-7925476 is approximately 15-fold more potent at SERT and 15-fold more potent at DAT than DOV-216303, while maintaining comparable NET affinity.
| Evidence Dimension | Transporter binding affinity (Ki, nM) for SERT, NET, and DAT |
|---|---|
| Target Compound Data | SERT Ki = 0.9 nM; NET Ki = 17 nM; DAT Ki = 5.2 nM |
| Comparator Or Baseline | DOV-216303: SERT Ki = 14 nM; NET Ki = 20 nM; DAT Ki = 78 nM |
| Quantified Difference | JNJ-7925476 SERT Ki 15.6-fold lower (more potent); DAT Ki 15-fold lower; NET Ki comparable (17 vs. 20 nM) |
| Conditions | In vitro radioligand binding assays using human recombinant transporters |
Why This Matters
The SERT-preferring profile of JNJ-7925476 relative to NET (approximately 19-fold selectivity) provides a distinct pharmacological fingerprint for studies where serotonergic tone modulation is a primary experimental variable.
- [1] Aluisio L, Lord B, Barbier AJ, Fraser IC, Wilson SJ, Boggs J, Dvorak LK, Letavic MA, Maryanoff BE, Carruthers NI, Bonaventure P, Lovenberg TW. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor. Eur J Pharmacol. 2008 Jun 10;587(1-3):141-6. View Source
- [2] DOV-216,303. Wikipedia. Wikimedia Foundation. View Source
